molecular formula C15H11Cl2NO B262178 (3,4-Dichlorophenyl)(indolin-1-yl)methanone CAS No. 61589-15-9

(3,4-Dichlorophenyl)(indolin-1-yl)methanone

Cat. No. B262178
CAS RN: 61589-15-9
M. Wt: 292.2 g/mol
InChI Key: KWLAFLHFDMLAHB-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(indolin-1-yl)methanone, also known as DIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(indolin-1-yl)methanone is not fully understood. However, it has been reported to act on various molecular targets such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. It has been found to inhibit the activity of these targets, leading to its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
(3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, (3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3,4-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a suitable compound for various research studies. However, one of the limitations of using (3,4-Dichlorophenyl)(indolin-1-yl)methanone is its limited solubility in water. This can make it difficult to use in certain experiments that require a water-soluble compound.

Future Directions

There are various future directions for the research on (3,4-Dichlorophenyl)(indolin-1-yl)methanone. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases and oxidative stress-related diseases. Furthermore, (3,4-Dichlorophenyl)(indolin-1-yl)methanone can potentially be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Overall, (3,4-Dichlorophenyl)(indolin-1-yl)methanone has shown great promise in scientific research and has the potential to be used in various therapeutic applications.

Scientific Research Applications

(3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-tumor activities. In addition, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, (3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have antibacterial and antifungal activities and can potentially be used in the development of new antibiotics.

properties

CAS RN

61589-15-9

Product Name

(3,4-Dichlorophenyl)(indolin-1-yl)methanone

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C15H11Cl2NO/c16-12-6-5-11(9-13(12)17)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2

InChI Key

KWLAFLHFDMLAHB-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of indoline (2.0 mL, 17.8 mmol) in MeCN (45.0 mL) was added 3,4-dichlorobenzoyl chloride (4.11 g, 19.6 mmol) followed by Et3N (7.5 mL, 53.5 mmol) at 0° C. The reaction mixture was stirred at room temperature for 1 h and then concentrated in vacuo. The residue was triturated with water and dried under high vacuum to give the title compound (5.2 g, 100%) as a light brown solid. 1H NMR (DMSO-d6) δ 7.89 (d, J=1.1 Hz, 1H), 7.77 (d, J=8.1 Hz, 1H), 7.60 (d, J=8.1 Hz, 1H), 7.29 (d, J=7.3 Hz, 1H), 7.19 (m, 1H), 7.06 (t, J=7.2 Hz, 1H), 4.00 (t, J=8.3 Hz, 2H), 3.09 (t, J=8.3 Hz, 2H); MS(ESI+) m/z 292.1 (M+H)+.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.11 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Yield
100%

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